molecular formula C25H23F3N4O6 B2969103 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate CAS No. 1351613-58-5

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate

Número de catálogo B2969103
Número CAS: 1351613-58-5
Peso molecular: 532.476
Clave InChI: LEPRKAHOJCBSHC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C25H23F3N4O6 and its molecular weight is 532.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

  • Synthesis Techniques : Research has shown methods to synthesize complex quinoline derivatives, which can be precursors or structurally related to the compound . For instance, Koepler et al. (2004) discussed the diastereoselective synthesis of functionalized azepino[1,2-b]isoquinolines, a key structural feature of alkaloids like quinocarcin (Koepler, Laschat, Baro, Fischer, Miehlich, Hotfilder, & Viseur, 2004).

  • Characterization of Quinoline Derivatives : Desai and Dodiya (2014) conducted the synthesis and characterization of quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives. These types of studies are crucial for understanding the properties and potential applications of such compounds (Desai & Dodiya, 2014).

Applications in Medicinal Chemistry

  • Carbonic Anhydrase Inhibition : Çelik et al. (2014) explored the synthesis of tetrazole- and oxadiazole-substituted 1,4-dihydropyrimidinone compounds, examining their inhibitory effects on human carbonic anhydrase, an enzyme of significant interest in medicinal chemistry (Çelik, Arslan, Kaya, Yavuz, Gençer, & Arslan, 2014).

  • Antimicrobial Activity : Another study by Dodiya, Shihory, and Desai (2012) synthesized azetidinone derivatives based on the quinoline-oxadiazole structure, which were then screened for their antimicrobial activity against various bacterial strains (Dodiya, Shihory, & Desai, 2012).

Chemical Properties and Reactions

  • Oxidation Reactions : Samandram, Çetin Korukçu, and Coşkun (2021) researched the eco-friendly oxidation of dihydroquinazoline oxides to quinazoline oxides, demonstrating the potential of environmentally benign methods in synthesizing such compounds (Samandram, Çetin Korukçu, & Coşkun, 2021).

  • Synthesis of Quinazoline Derivatives : Bergman et al. (1986) discussed the synthesis of quinazolines, a process relevant to the formation of compounds like 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate (Bergman, Brynolf, Elman, & Vuorinen, 1986).

Biomedical Research

  • Analgesic and Anti-Inflammatory Properties : Abadi, Hegazy, and El-Zaher (2005) synthesized derivatives of 7-trifluoromethylquinoline and evaluated their analgesic and anti-inflammatory properties, showing the potential of such compounds in therapeutic applications (Abadi, Hegazy, & El-Zaher, 2005).

  • Antituberculosis Studies : Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives and evaluated their in vitro antituberculosis and cytotoxicity, demonstrating the potential use of such compounds in the treatment of tuberculosis (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).

Propiedades

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4O2.C2H2O4/c24-23(25,26)18-8-3-6-16(11-18)21-27-22(32-28-21)17-12-29(13-17)14-20(31)30-10-4-7-15-5-1-2-9-19(15)30;3-1(4)2(5)6/h1-3,5-6,8-9,11,17H,4,7,10,12-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPRKAHOJCBSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3CC(C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F3N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.